3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile
CAS No.: 797771-21-2
Cat. No.: VC6672873
Molecular Formula: C16H16N4
Molecular Weight: 264.332
* For research use only. Not for human or veterinary use.
![3-Methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile - 797771-21-2](/images/structure/VC6672873.png)
Specification
CAS No. | 797771-21-2 |
---|---|
Molecular Formula | C16H16N4 |
Molecular Weight | 264.332 |
IUPAC Name | 3-methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile |
Standard InChI | InChI=1S/C16H16N4/c1-10(2)18-15-8-11(3)12(9-17)16-19-13-6-4-5-7-14(13)20(15)16/h4-8,10,18H,1-3H3 |
Standard InChI Key | SNKDGGSNDFPHMC-UHFFFAOYSA-N |
SMILES | CC1=C(C2=NC3=CC=CC=C3N2C(=C1)NC(C)C)C#N |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 3-methyl-1-(propan-2-ylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile delineates its structure:
-
Pyrido[1,2-a]benzimidazole: A fused bicyclic system comprising a benzene ring (positions 1–6) conjugated with a pyridine ring (positions 7–11), linked via a shared N-atom at position 1 .
-
Substituents:
-
Methyl group at position 3 (C3).
-
Propan-2-ylamino group (-NH-CH(CH3)2) at position 1.
-
Nitrile (-C≡N) at position 4.
-
The molecular formula is deduced as C17H17N5, with a molecular weight of 291.36 g/mol. This aligns with analogous pyrido[1,2-a]benzimidazole derivatives, such as CID 1542073 (C27H29N5, 423.6 g/mol) and CID 4300542 (C27H29N5, 423.6 g/mol) , which share the core structure but differ in substituent complexity.
Stereochemical and Electronic Features
The planar aromatic core enables π-π stacking interactions, while the nitrile group introduces polarity. The propan-2-ylamino side chain contributes steric bulk and potential hydrogen-bonding capacity. Comparative analysis with CID 1542073 reveals that bulkier substituents (e.g., piperazine in CID 1542073) increase molecular weight but reduce solubility .
Synthesis and Derivative Design
Challenges in Optimization
The steric hindrance from the propan-2-ylamino group may complicate regioselective reactions. Patent US8410103B2 highlights similar challenges in synthesizing anti-HIV pyrido-pyrazine derivatives, emphasizing the need for precise temperature and catalyst control .
Physicochemical Properties
Experimental and Predicted Data
The nitrile group enhances polarity compared to benzyl or piperazine substituents in analogs, potentially improving solubility in polar aprotic solvents like DMSO .
Research Gaps and Future Directions
No direct toxicity or efficacy data exist for this compound. Priority research areas include:
-
Synthetic Optimization: Reducing steric hindrance during amination.
-
In Vitro Screening: Antiviral, anticancer, and kinase inhibition assays.
-
ADMET Profiling: Predictive modeling of absorption and metabolism.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume